molecular formula C12H14O6 B8484773 2-[4-(1-Carboxyethoxy)phenoxy]propanoic acid

2-[4-(1-Carboxyethoxy)phenoxy]propanoic acid

Cat. No. B8484773
M. Wt: 254.24 g/mol
InChI Key: SSGKBOVUWGMTBK-UHFFFAOYSA-N
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Patent
US08318973B2

Procedure details

A mixture of 2-[4-(1-Methoxycarbonyl-ethoxy)-phenoxy]-propionic acid methyl ester 86 (20 grams, 70.9 mmol) in concentrated hydrochloric acid (100 mL) was heated to 90° C. for 8 hours. The reaction mixture was poured onto ice cold water (200 mL) and filtered the separated solid, washed with methanol and dried to give crude 87 (7 grams, 38.8%) as a white solid. M.p: 235-239.7° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
38.8%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH:14]([C:16]([O:18]C)=[O:17])[CH3:15])=[CH:9][CH:8]=1)[CH3:5]>Cl>[C:3]([CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH:14]([CH3:15])[C:16]([OH:18])=[O:17])=[CH:9][CH:8]=1)[CH3:5])([OH:20])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(C(C)OC1=CC=C(C=C1)OC(C)C(=O)OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice cold water (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered the separated solid
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(C)OC1=CC=C(OC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.